

# An In-depth Technical Guide to 4-Benzofurazancarboxaldehyde: Chemical Properties, Structure, and Synthesis

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## Compound of Interest

Compound Name: **4-Benzofurazancarboxaldehyde**

Cat. No.: **B027963**

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## Abstract

**4-Benzofurazancarboxaldehyde**, also known as 4-formylbenzofurazan or 2,1,3-benzoxadiazole-4-carbaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique benzofurazan core structure imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural details, and a key synthetic application of **4-benzofurazancarboxaldehyde**. Detailed experimental protocols for its synthesis and characterization are included to support further research and development.

## Chemical Properties and Structure

**4-Benzofurazancarboxaldehyde** is a light brown solid at room temperature.<sup>[1]</sup> Its chemical structure and properties are summarized below.

## Structural Information

The molecule consists of a bicyclic benzofurazan (2,1,3-benzoxadiazole) ring system with a carboxaldehyde group at the 4-position.

Identifier	Value
IUPAC Name	2,1,3-Benzoxadiazole-4-carbaldehyde
Synonyms	4-Formylbenzofurazan, Benzofurazan-4-carboxaldehyde
CAS Number	32863-32-4 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	O=CC1=CC=CC2=NON=C21 <a href="#">[1]</a> <a href="#">[3]</a>
InChI	InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H <a href="#">[1]</a>
InChIKey	YBBRQAXNTWMMFZ-UHFFFAOYSA-N <a href="#">[1]</a>

## Physicochemical Properties

A compilation of the key physicochemical data for **4-Benzofurazancarboxaldehyde** is presented below.

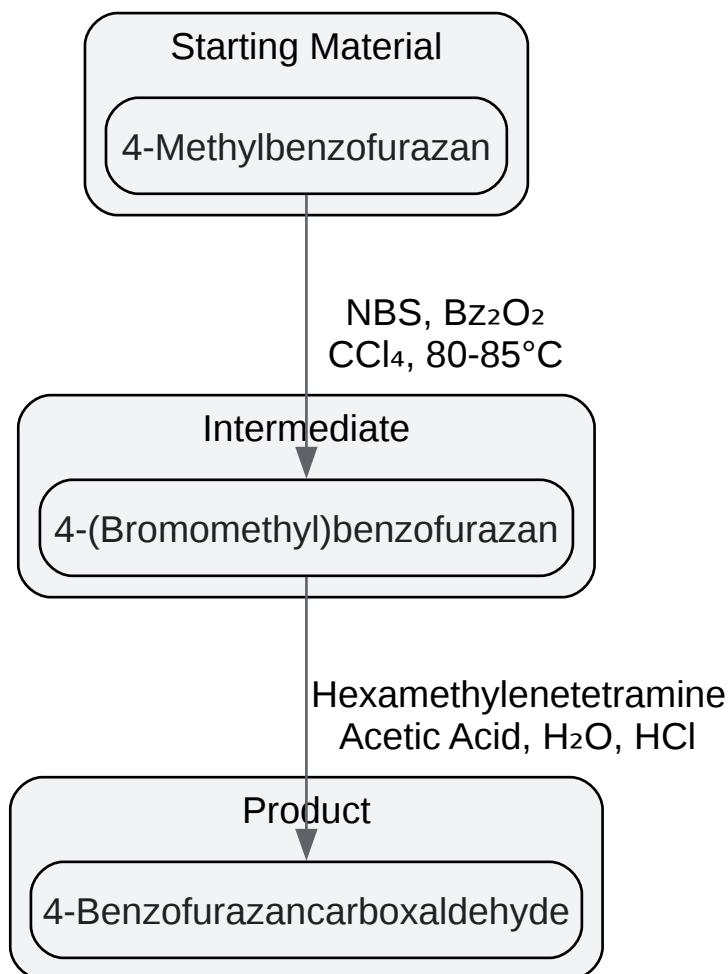
Property	Value
Molecular Weight	148.12 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Light Brown Solid <a href="#">[1]</a>
Melting Point	100-102 °C <a href="#">[1]</a>
Boiling Point	277 °C <a href="#">[1]</a>
Density	1.417 g/cm <sup>3</sup> <a href="#">[1]</a>
Flash Point	121 °C <a href="#">[1]</a>
Solubility	Slightly soluble in Dichloromethane, Chloroform, and Methanol <a href="#">[1]</a>
Storage	2-8°C under an inert atmosphere <a href="#">[1]</a> <a href="#">[3]</a>

# Synthesis and Experimental Protocols

**4-Benzofurazancarboxaldehyde** serves as a crucial intermediate in the synthesis of various compounds, including the antihypertensive drug Isradipine.[1][4]

## Synthesis of 4-Benzofurazancarboxaldehyde

A common synthetic route involves the Sommelet reaction of 4-(bromomethyl)benzofurazan.[4]



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Caption: Synthetic pathway for **4-Benzofurazancarboxaldehyde**.

- **Bromination:** Dissolve 4-methylbenzofurazan (100 mmol) in carbon tetrachloride (150 ml). Add N-bromosuccinimide (NBS, 132 mmol) and benzoyl peroxide (0.29 mol). Heat the

mixture to 80-85°C until the reaction is complete. Cool the system to 40°C and filter. Recover the solvent under reduced pressure to obtain the crude 4-(bromomethyl)benzofurazan, which can be recrystallized from petroleum ether-ethyl acetate.

- Sommelet Reaction: To a reaction flask, add 4-(bromomethyl)benzofurazan (0.1 mol), hexamethylenetetramine (0.15 mol), acetic acid (80 ml), and water (80 ml). Heat the mixture to reflux with stirring for 1 hour under a nitrogen atmosphere.
- Hydrolysis and Work-up: Add concentrated hydrochloric acid (80 ml) and continue to stir at reflux for 30 minutes. After cooling to room temperature, extract the mixture with ethyl acetate.
- Purification: Combine the organic layers and wash successively with 10% aqueous sodium carbonate solution and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield **4-benzofurazancarboxaldehyde** as a light yellow solid.

## Spectroscopic Characterization Protocols

Accurate structural elucidation is paramount. The following are generalized protocols for acquiring spectroscopic data for **4-benzofurazancarboxaldehyde**.

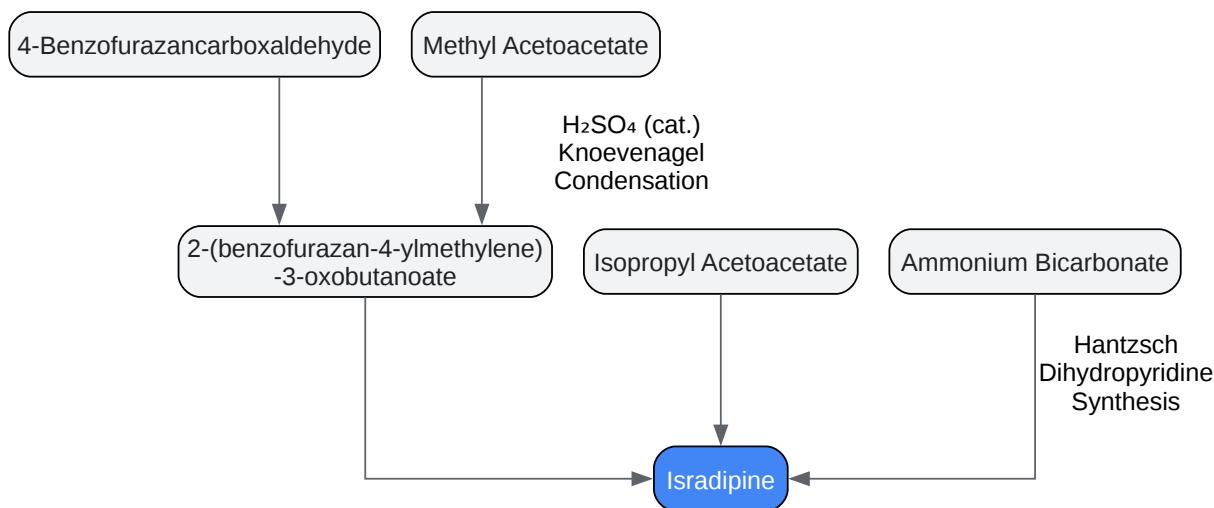
- Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural confirmation.
- Methodology:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
  - <sup>1</sup>H NMR Acquisition: Acquire the spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.
  - <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).

- Data Processing: Process the data using appropriate software by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
- Expected Signals:
  - $^1\text{H}$  NMR: Aromatic protons are expected in the range of  $\delta$  7.5-9.0 ppm. The aldehyde proton (CHO) should appear as a singlet further downfield, typically  $\delta$  9.5-10.5 ppm.
  - $^{13}\text{C}$  NMR: Aromatic carbons are expected between  $\delta$  110-160 ppm. The carbonyl carbon of the aldehyde is expected at  $\delta$  185-195 ppm.
- Objective: To identify the key functional groups.
- Methodology:
  - Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
  - Data Acquisition: Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Expected Absorption Bands:
  - C-H (aromatic):  $\sim$ 3100-3000  $\text{cm}^{-1}$
  - C-H (aldehyde): Two weak bands around 2850  $\text{cm}^{-1}$  and 2750  $\text{cm}^{-1}$ <sup>[5]</sup>
  - C=O (aldehyde): Strong, sharp absorption in the range of 1740-1720  $\text{cm}^{-1}$ <sup>[5]</sup>
  - C=C (aromatic): Absorptions in the 1600-1475  $\text{cm}^{-1}$  region<sup>[5]</sup>
  - N-O (furazan ring): Characteristic stretches in the fingerprint region.
- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
  - Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).
- Expected Results:
  - The molecular ion peak  $[M]^+$  or  $[M+H]^+$  should be observed at m/z 148 or 149, respectively, confirming the molecular weight.
  - Characteristic fragmentation patterns may include the loss of CO (28 amu) from the aldehyde group.

## Application in Drug Synthesis: Isradipine

**4-Benzofurazancarboxaldehyde** is a key building block in the Hantzsch pyridine synthesis of Isradipine, a dihydropyridine calcium channel blocker used to treat high blood pressure.<sup>[4]</sup>



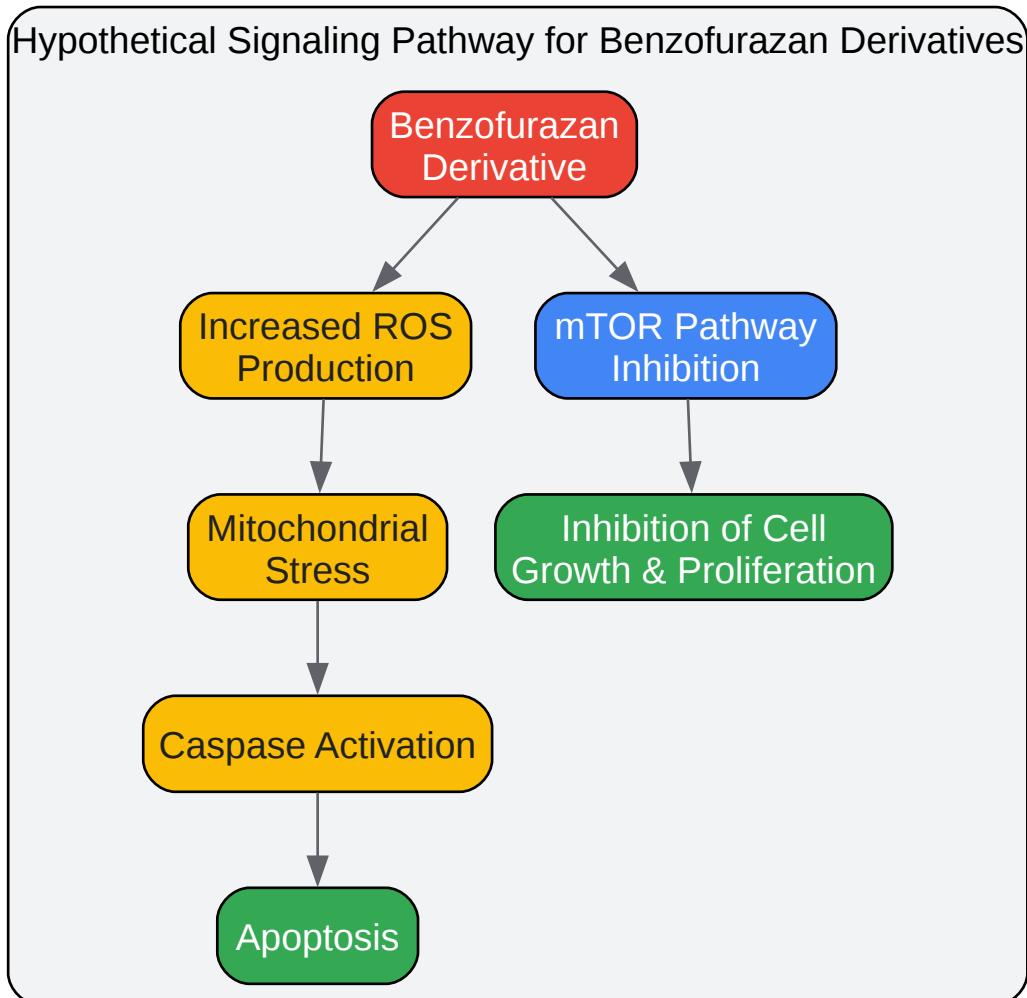
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Caption: Synthesis of Isradipine from **4-Benzofurazancarboxaldehyde**.

The synthesis involves an initial Knoevenagel condensation between **4-benzofurazancarboxaldehyde** and methyl acetoacetate, followed by a multi-component Hantzsch reaction with isopropyl acetoacetate and an ammonia source to construct the dihydropyridine ring.[4]

## Potential Biological Activity and Signaling

While specific signaling pathways for **4-benzofurazancarboxaldehyde** are not extensively documented, derivatives of the parent benzofuran and benzofuroxan scaffolds have demonstrated a wide range of biological activities, including antifungal and anticancer properties.[6][7] Many benzofuran-based molecules exert their anticancer effects by inhibiting protein kinases, such as those in the mTOR signaling pathway, or by inducing apoptosis through the production of reactive oxygen species (ROS).[2][7]



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Caption: Representative signaling pathways potentially modulated by benzofurazan-class compounds.

This diagram illustrates potential mechanisms by which compounds containing the benzofurazan moiety may exert cytotoxic effects on cancer cells, either through the induction of oxidative stress leading to apoptosis or via the inhibition of critical growth pathways like mTOR. [2][7] Further research is required to determine if **4-benzofurazancarboxaldehyde** itself engages these or other cellular pathways.

## Conclusion

**4-Benzofurazancarboxaldehyde** is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a synthetic intermediate, particularly in the production of the drug Isradipine, highlights its importance in medicinal chemistry. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel applications for this and related benzofurazan derivatives. The potential for this scaffold to interact with biological pathways warrants further investigation for future drug discovery efforts.

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